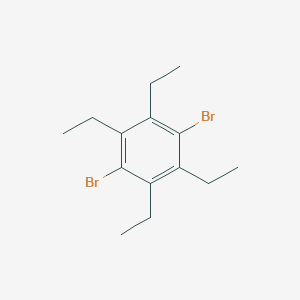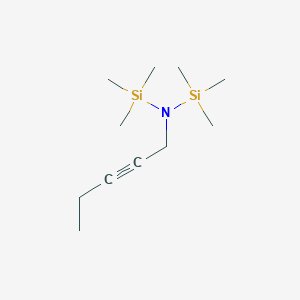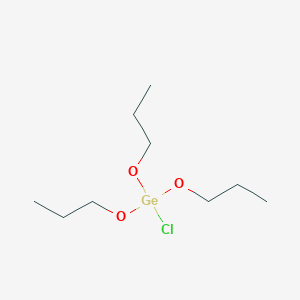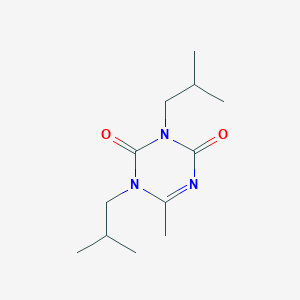![molecular formula C15H18O4 B14346946 (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one CAS No. 92582-04-2](/img/structure/B14346946.png)
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by its unique structure, which includes a diethoxyphenyl group attached to an oxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4-diethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Thiosulfate: An oxyanion of sulfur used in various chemical processes.
Uniqueness
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific structure, which includes a diethoxyphenyl group and an oxolanone ring. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
92582-04-2 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H18O4/c1-3-17-13-6-5-11(10-14(13)18-4-2)9-12-7-8-19-15(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3/b12-9+ |
InChI 键 |
GKJMKUJPHWKNEF-FMIVXFBMSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\CCOC2=O)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2CCOC2=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
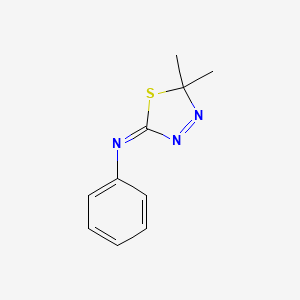
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

